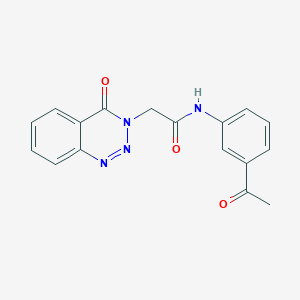

N-(3-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

説明

N-(3-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic compound featuring a benzotriazinone core linked to a substituted phenyl group via an acetamide bridge. The 3-acetylphenyl substituent introduces an electron-withdrawing acetyl group, which may influence the compound’s electronic properties and binding interactions.

特性

IUPAC Name |

N-(3-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c1-11(22)12-5-4-6-13(9-12)18-16(23)10-21-17(24)14-7-2-3-8-15(14)19-20-21/h2-9H,10H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXJCFUJJWYZHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic compound belonging to the class of benzotriazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

- Chemical Formula : C17H14N4O3

- Molecular Weight : 314.32 g/mol

- CAS Number : 900886-59-1

The structure includes a benzotriazine moiety, which is known for its diverse biological activities. The presence of the acetyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing benzotriazine derivatives exhibit various biological activities. The following sections summarize key findings related to the biological effects of N-(3-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide.

1. Anticancer Activity

Numerous studies have explored the anticancer potential of benzotriazine derivatives. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

- Case Studies : In vitro studies demonstrated that N-(3-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effective concentration levels for inducing cell death.

2. Neuroprotective Effects

The compound has also been investigated for neuroprotective properties:

- Target Enzymes : It shows potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment.

- Research Findings : Inhibition studies indicate that N-(3-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can effectively reduce AChE activity with IC50 values comparable to standard drugs like donepezil.

3. Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound:

- Mechanism : The compound may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

- Experimental Results : Studies showed a significant reduction in TNF-alpha and IL-6 levels in treated macrophages.

科学的研究の応用

Basic Information

- Molecular Formula : C19H18N4O3

- Molecular Weight : 350.3712 g/mol

- CAS Number : 900886-59-1

Structural Characteristics

The compound features a benzotriazine moiety, which is known for its potential biological activity. The presence of the acetylphenyl group enhances its lipophilicity and biological interactions.

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its structure, which allows for interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzotriazine derivatives. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed efficacy against various cancer cell lines, suggesting that N-(3-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide could have similar effects .

Material Science

Benzotriazine derivatives are also explored for their applications in material science.

Polymer Chemistry

The compound can be utilized in synthesizing polymers with enhanced thermal stability and UV resistance. Research indicates that incorporating such compounds into polymer matrices can improve their mechanical properties and longevity .

Analytical Chemistry

In analytical chemistry, N-(3-acetylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can serve as a reagent for detecting specific analytes.

Fluorescent Probes

The compound’s ability to fluoresce under certain conditions makes it suitable for use as a fluorescent probe in biochemical assays. This application is particularly useful for tracking biological processes in real-time .

類似化合物との比較

Table 1: Structural Comparison of Benzotriazinone and Related Derivatives

Key Observations :

- Core Heterocycles: The benzotriazinone core in the target compound is structurally distinct from quinazolinone () or thiazolidinone () derivatives. Benzotriazinone’s triazine ring may confer unique electronic properties compared to quinazolinone’s fused benzene-pyrimidine system .

- Substituent Effects: The 3-acetylphenyl group in the target compound differs from phenyl (), pyridinyl (), or coumarinyl () substituents.

Pharmacological Activity

Table 2: Comparative Pharmacological Profiles

Key Insights :

- The target compound’s benzotriazinone-acetamide scaffold lacks direct activity data, but quinazolinone analogs (e.g., ) show potent anti-tubercular activity via InhA inhibition. The absence of a chloro or methyl group in the target compound may reduce its affinity for bacterial enzymes .

- Antioxidant activity is prominent in coumarin-thiazolidinone hybrids () and phthalimide derivatives (), suggesting that electron-rich substituents (e.g., coumarin’s conjugated system) enhance radical scavenging.

Analysis :

- The synthesis of benzotriazinone-acetamides (e.g., ) likely parallels quinazolinone derivatives, where chloroacetamide intermediates react with amines or hydrazides under mild acidic conditions .

- The target compound’s 3-acetylphenyl group may require selective acetylation post-acetamide coupling to avoid side reactions .

Pharmacokinetic and Toxicity Profiles

- Quinazolinone-phthalimide hybrids () exhibit favorable intestinal absorption (>80%) and blood-brain barrier (BBB) permeability, attributed to moderate logP values (2.5–3.0). The target compound’s acetyl group may reduce BBB penetration compared to smaller substituents (e.g., methyl) .

- This trend may extend to benzotriazinone analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。